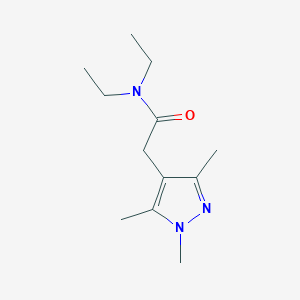
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one, also known as 3-FA, is a synthetic compound that belongs to the family of phenethylamines. It is a designer drug that has been gaining popularity in the research community due to its potential applications in the field of neuroscience. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of their effects. The compound has also been found to act as a weak serotonin reuptake inhibitor, which further enhances its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one are primarily related to its effects on the levels of dopamine and norepinephrine in the brain. The compound has been found to increase the levels of these neurotransmitters, which results in an enhancement of their effects. This leads to an increase in focus, attention, and motivation. The compound has also been found to have anxiolytic and analgesic effects, which makes it a potential candidate for the treatment of anxiety and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one in lab experiments include its unique mechanism of action, which makes it a promising candidate for further research. The compound has also been found to have anxiolytic and analgesic effects, which makes it a potential candidate for the treatment of anxiety and pain. However, the limitations of using this compound in lab experiments include its potential for abuse and its unknown long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one. These include further studies on its mechanism of action, its potential applications in the treatment of ADHD, depression, anxiety, and pain, and its long-term effects. There is also a need for further research on the safety and potential for abuse of this compound. Overall, 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one has the potential to be a valuable tool in the field of neuroscience and warrants further research.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one involves the reaction of 3-fluorophenylpropanone with azepane in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which makes it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. The compound has also been found to have anxiolytic and analgesic effects, which makes it a potential candidate for the treatment of anxiety and pain.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-7-5-6-13(12-14)8-9-15(18)17-10-3-1-2-4-11-17/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERFHHCXEZVECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(3-fluorophenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)
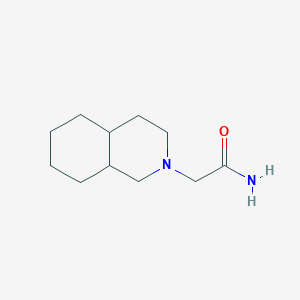


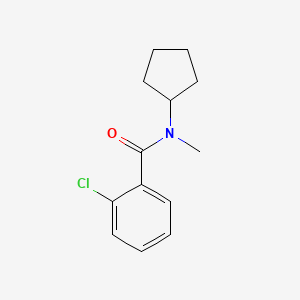
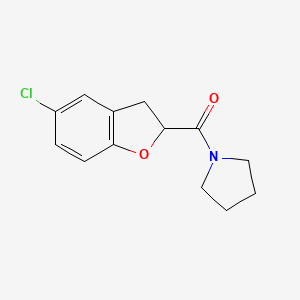
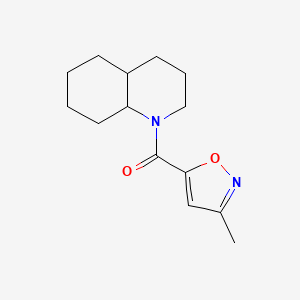
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)


